ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate
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Overview
Description
Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the (E)-2-(4-methylphenyl)ethenyl group: This step involves a Heck reaction, where the benzimidazole core is coupled with 4-methylstyrene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Scientific Research Applications
Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is employed in studying the interaction of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The (E)-2-(4-methylphenyl)ethenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate can be compared with other benzimidazole derivatives such as:
Mebendazole: A well-known antiparasitic drug that also contains a benzimidazole core.
Albendazole: Another antiparasitic agent with a similar structure but different substituents on the benzimidazole ring.
Bilastine: An antihistamine drug that shares the benzimidazole core but has different functional groups.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)14-22-18-7-5-4-6-17(18)21-19(22)13-12-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOLVKCBGKERNC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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